molecular formula C8H9BrO B1288043 1-Bromo-3-methoxy-2-methylbenzene CAS No. 31804-36-1

1-Bromo-3-methoxy-2-methylbenzene

Cat. No.: B1288043
CAS No.: 31804-36-1
M. Wt: 201.06 g/mol
InChI Key: SBMVNLFBEJAXFY-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group

Biochemical Analysis

Biochemical Properties

1-Bromo-3-methoxy-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic compound metabolism. It can undergo electrophilic aromatic substitution reactions, where it interacts with enzymes such as cytochrome P450 monooxygenases. These enzymes facilitate the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites. Additionally, this compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as glutathione, forming conjugates that are more easily excreted from the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes. This compound can also modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to undergo chemical transformations. At the molecular level, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a covalent adduct with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild changes in cellular metabolism and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress, DNA damage, and apoptosis. The threshold dose for these toxic effects depends on the species and the route of administration. In some cases, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, it undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo phase II metabolism, where they are conjugated with glutathione, glucuronic acid, or sulfate, making them more water-soluble and easier to excrete. The interactions of this compound with these metabolic enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux. The distribution of this compound within the body depends on its lipophilicity and its ability to bind to plasma proteins. It tends to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a methoxy group can facilitate its targeting to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. The subcellular localization of this compound can affect its ability to modulate enzyme activity and gene expression .

Preparation Methods

The synthesis of 1-Bromo-3-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-2-methylphenol.

Scientific Research Applications

1-Bromo-3-methoxy-2-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-3-methoxy-2-methylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-3-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMVNLFBEJAXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594252
Record name 1-Bromo-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31804-36-1
Record name 1-Bromo-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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